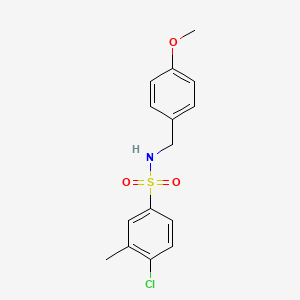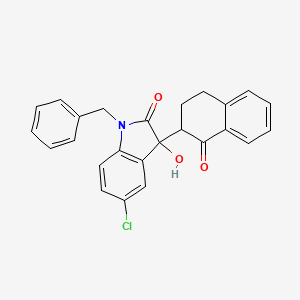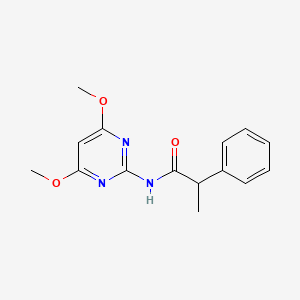![molecular formula C20H25ClN2O4S B13370051 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13370051.png)
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and various aromatic rings
Métodos De Preparación
The synthesis of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-chloro-2,5-dimethoxyaniline followed by coupling with 2,4-dimethylphenylpiperazine under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide under appropriate conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic rings may engage in π-π interactions or hydrophobic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine include:
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine: Differing by the substitution on the piperazine ring, this compound has similar chemical properties but may exhibit different biological activities.
(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide: This compound features additional functional groups and a more complex structure, leading to unique interactions and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H25ClN2O4S |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H25ClN2O4S/c1-14-5-6-17(15(2)11-14)22-7-9-23(10-8-22)28(24,25)20-13-18(26-3)16(21)12-19(20)27-4/h5-6,11-13H,7-10H2,1-4H3 |
Clave InChI |
LRQYYNJAMMRFMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-chlorophenyl)ethyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B13369969.png)
![6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369972.png)
![N-[4-(benzyloxy)phenyl]-4-(2-methylbenzoyl)-1-piperazinecarboxamide](/img/structure/B13369976.png)
![3-(1H-pyrrol-1-yl)-3-(3-thienyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)propanamide](/img/structure/B13369977.png)
![3-(2-furylmethylene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369988.png)
![3-(1-Benzofuran-2-yl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369994.png)

![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B13370004.png)
![N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine](/img/structure/B13370006.png)


![N-{3-[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B13370029.png)
![2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile](/img/structure/B13370038.png)

